Phosphine sulfide, trioctyl-
Overview
Description
Trioctylphosphine sulfide is an organophosphorus compound with the molecular formula C24H51PS . It is a pentavalent derivative of organophosphines and is typically used as a synthetic intermediate for their isolation as protected analogs due to its stability towards oxidation . It has found applications as functional materials, organocatalysts, ligands, and extractants .
Synthesis Analysis
Phosphine sulfides, including trioctylphosphine sulfide, are usually prepared by the oxidation of tertiary phosphines with elemental sulfur . The synthesis of phosphine sulfides provides not only a synthetic route toward the synthetic intermediates for trivalent organophosphines but also phosphine sulfides themselves as new functional molecules .Molecular Structure Analysis
The molecular structure of trioctylphosphine sulfide is characterized by a phosphorus atom bonded to three octyl groups and one sulfur atom . The average mass of the molecule is 402.701 Da .Chemical Reactions Analysis
Phosphine sulfides are known to be involved in several chemical reactions. They are sometimes used during the isolation stage in organophosphine synthesis because of their low polarity, high solubility, and stability, which are suitable for their chromatographic purification . They are also known to react with oxygen to form phosphine oxides .Physical and Chemical Properties Analysis
Trioctylphosphine sulfide is characterized by a density of 0.9±0.1 g/cm3, a boiling point of 478.7±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a high molar refractivity of 127.4±0.3 cm3 .Scientific Research Applications
Oxidative Stress and Toxicology
Studies have shown that phosphine, including derivatives like phosphine sulfide, can induce oxidative stress in biological systems. For instance, research on the effects of phosphine on rats revealed that it causes oxidative damage, implicating the role of glutathione (GSH) as a protective agent against such damage. This study suggests the importance of understanding the toxicological impacts of phosphine compounds on health and the environment (Ching-Hung Hsu et al., 2002).
Atmospheric Chemistry
Phosphine gas has been identified in the upper troposphere, indicating its role in atmospheric chemistry and the global phosphorus cycle. This finding highlights the presence of reactive phosphine under sunlight at high altitudes, suggesting a need for further research on its sources, transformations, and impacts on atmospheric processes (D. Glindemann et al., 2003).
Material Science and Nanotechnology
In material science, trioctylphosphine oxide (TOPO) has been studied for its complexing abilities with metals, which are utilized in the recovery of metals from various processes and in the synthesis of nanomaterials. The industrial and potential applications of TOPO highlight its significance in developing advanced materials and separation technologies (E. K. Watson & W. A. Rickelton, 1992).
Organic Chemistry and Catalysis
Phosphine sulfides serve as ligands in catalytic processes, including cross-coupling reactions. The use of air-stable phosphine sulfide ligands for nickel-catalyzed cross-coupling reactions of unactivated aryl chlorides with aryl Grignard reagents exemplifies the utility of these compounds in synthesizing biaryls, showcasing their application in organic synthesis and catalysis (G. Li & W. Marshall, 2002).
Environmental Science
The environmental behavior and impacts of phosphine and its derivatives, including phosphine sulfide, are of significant interest. Research on phosphine resistance in stored grain pests highlights the broader implications of phosphine use in agriculture and pest management, suggesting the need for sustainable practices and alternative strategies to address resistance issues (G. Opit et al., 2012).
Mechanism of Action
Target of Action
Trioctylphosphine sulfide primarily targets metal nanocrystals, bulk powders, foils, wires, and thin films , converting them into metal phosphides . It also acts as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .
Mode of Action
The compound interacts with its targets through a process known as ligand exchange . In this process, trioctylphosphine sulfide replaces the existing ligands on the surface of the target, altering its properties and behavior. This interaction results in the conversion of the target into a different compound, such as a metal phosphide .
Biochemical Pathways
The formation of these nanorods involves a series of reactions that occur in a trioctylphosphine solution .
Result of Action
The primary result of trioctylphosphine sulfide’s action is the formation of metal phosphides and cadmium sulfide nanorods . These materials have a wide range of applications, including use in quantum dots , which are semiconducting particles that exhibit quantum mechanical properties.
Action Environment
The action, efficacy, and stability of trioctylphosphine sulfide can be influenced by various environmental factors. For instance, the synthesis of cadmium sulfide nanorods requires specific reaction conditions, such as a high reaction temperature . Additionally, the stability of the resulting nanorods can be affected by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
Phosphine sulfides, including trioctylphosphine sulfide, have been disclosed as functional materials, organocatalysts, ligands, and extractants . The development of new synthetic process methodologies for phosphine sulfides is of great interest due to the growing concerns about environmental pollution and depletion of natural resources . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates, which include phosphine-centered radicals .
Biochemical Analysis
Biochemical Properties
Trioctylphosphine sulfide is characterized by the phosphorus sulfur double bond and three bound rests, mostly alkane chains . The reactivity of the P-S bond depends on the specific R-groups . It is used in nanomaterial synthesis and is known to react with oxygen to form trioctylphosphine oxide .
Molecular Mechanism
It is known that phosphine sulfides are usually prepared by the oxidation of tertiary phosphines with elemental sulfur .
Temporal Effects in Laboratory Settings
It is known that phosphine sulfides are stable and resistant to oxidation .
Metabolic Pathways
It is known that phosphine sulfides are intermediates in the synthesis of tertiary phosphines .
Properties
IUPAC Name |
trioctyl(sulfanylidene)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51PS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZWDBMINZWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062516 | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-53-3 | |
Record name | Trioctylphosphine sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2551-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctylphosphine sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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